
4-Chlorobutyric anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobutyric anhydride is an organic compound with the molecular formula C8H12Cl2O3. It is a derivative of butyric acid, where a chlorine atom is substituted at the fourth position of the butyric acid chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobutyric anhydride can be synthesized through the acylation of gamma-butyrolactone using sulfur oxychloride in the presence of a mixed catalyst. The reaction is carried out at a temperature range of 50-80°C for 5-7 hours, followed by vacuum distillation to remove excess sulfur oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acylation reactions but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyric anhydride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form 4-chlorobutyric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines and is carried out in the presence of a base such as pyridine.
Hydrolysis: Requires water and is usually performed under acidic or basic conditions.
Esterification: Involves alcohols and is often catalyzed by acids.
Major Products
Amides: Formed from nucleophilic substitution reactions.
4-Chlorobutyric Acid: Formed from hydrolysis.
Esters: Formed from esterification reactions.
Scientific Research Applications
4-Chlorobutyric anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobutyric anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the chlorine atom acts as a leaving group, facilitating the formation of new chemical bonds. This mechanism is crucial in the formation of amides, esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyric Acid: The hydrolyzed form of 4-Chlorobutyric anhydride.
4-Chlorobutyryl Chloride: Another derivative of butyric acid with similar reactivity.
Gamma-Chlorobutyric Acid: A positional isomer with similar chemical properties.
Uniqueness
This compound is unique due to its ability to undergo a wide range of nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. Its reactivity and the presence of the chlorine atom provide distinct advantages in the formation of various chemical derivatives .
Properties
Molecular Formula |
C8H12Cl2O3 |
|---|---|
Molecular Weight |
227.08 g/mol |
IUPAC Name |
4-chlorobutanoyl 4-chlorobutanoate |
InChI |
InChI=1S/C8H12Cl2O3/c9-5-1-3-7(11)13-8(12)4-2-6-10/h1-6H2 |
InChI Key |
VAXCCWFPTAPDMK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OC(=O)CCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
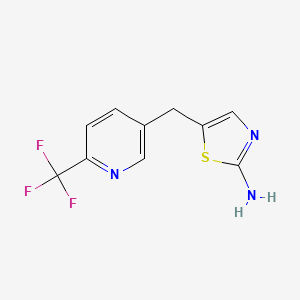
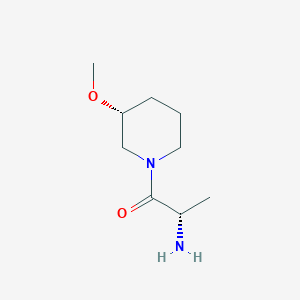
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
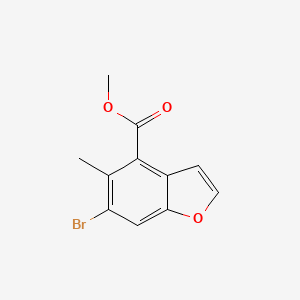
![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)

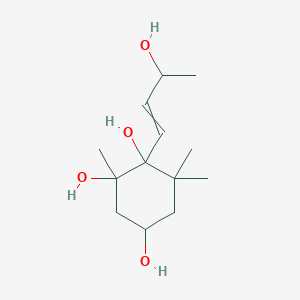
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
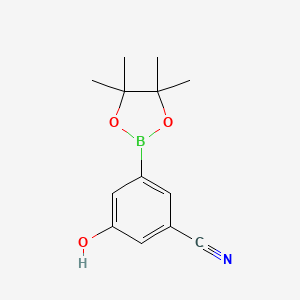
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
